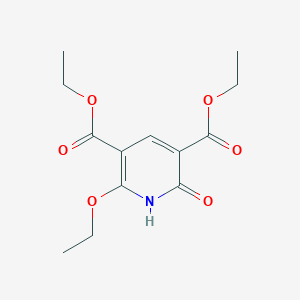

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C13H17NO6 . It has a molecular weight of 283.28 .

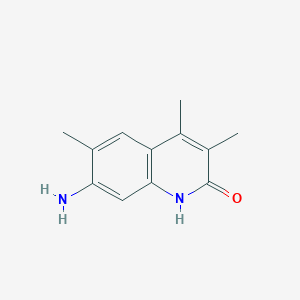

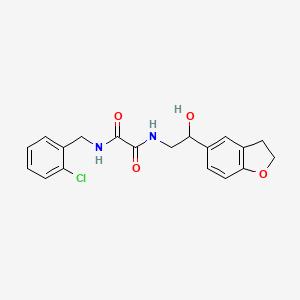

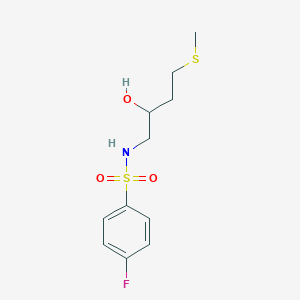

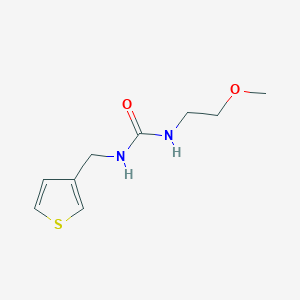

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a melting point of 83 °C and a predicted boiling point of 487.1±45.0 °C . Its density is predicted to be 1.24±0.1 g/cm3 . The pKa value is predicted to be 5.45±0.10 .Scientific Research Applications

Synthesis and Industrial Application

Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a variant of the compound , is an important organic intermediate widely used in dyes, medicines, and pesticides. Its significant biological activity and high market demand, especially for efficient imidazolinone herbicides, necessitate an efficient synthesis method. The traditional synthesis process faces challenges like high cost, low yield, and serious pollution, prompting the need for more efficient methods (Hunsheng & Heng, 2014).

Hydrolysis and Chemical Reactions

The compound undergoes hydrolysis under certain conditions. For instance, compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine have been synthesized through reactions involving diethyl acetylenedicarboxylate, and their hydrolysis leads to the formation of products like pyruvic acid, carbon dioxide, and amines. This hydrolysis process, particularly the reaction pathways and the resulting products, is crucial in understanding the compound's behavior in different chemical environments (Y. Iwanami et al., 1964).

Catalytic Reactions and Synthesis

The compound has been used in catalytic reactions, such as Pd(OAc)2-catalyzed ethoxycarbonylation reactions of aromatic C−H bonds. This process showcases the compound's potential in facilitating the formation of complex organic structures with high chemo- and regioselectivity, making it valuable in organic synthesis (Wing-Yiu Yu et al., 2008).

Structural and Spectroscopic Analysis

Efficient methods for synthesizing highly substituted pyrrolidinone derivatives involve reactions of diethyl acetylenedicarboxylate with various compounds. The structural confirmation through techniques like FTIR, NMR spectroscopy, and X-ray analysis is pivotal in determining the molecular structure and the nature of intermolecular interactions in these compounds (H. Ahankar et al., 2021).

Nucleic Acid Interaction

Diethyl pyrocarbonate, a related compound, has been studied for its reactions with nucleic acid components. Understanding the reactivity and the resulting products of such interactions is vital in fields like RNA preparation, where the inhibition of nucleases is crucial. The interaction with adenine, for instance, leads to significant ring opening and formation of specific products, providing insights into the compound's behavior in biological systems (N. Leonard et al., 1971).

Properties

IUPAC Name |

diethyl 2-ethoxy-6-oxo-1H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-4-18-11-9(13(17)20-6-3)7-8(10(15)14-11)12(16)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKACIWWMLTKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641550.png)

![N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2641555.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)

![Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2641558.png)

![2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2641563.png)